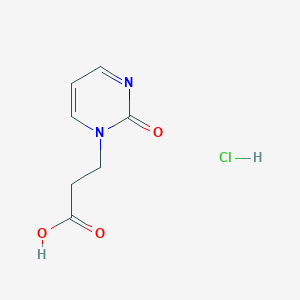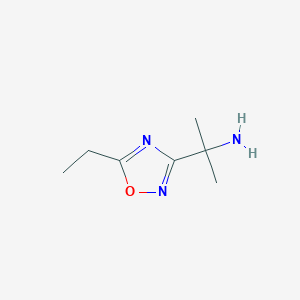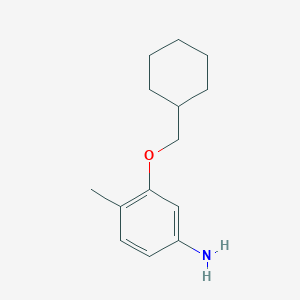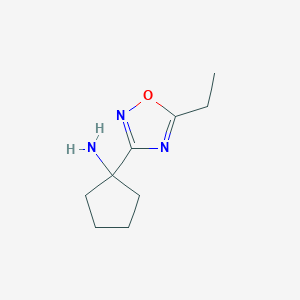
3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride
Descripción general
Descripción
3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride is a chemical compound with the CAS Number: 1171764-46-7 . It has a molecular weight of 204.61 . The IUPAC name for this compound is 3-(2-oxo-1(2H)-pyrimidinyl)propanoic acid hydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride is 1S/C7H8N2O3.ClH/c10-6(11)2-5-9-4-1-3-8-7(9)12;/h1,3-4H,2,5H2,(H,10,11);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride is a solid substance that is stored at room temperature . It has a molecular weight of 204.61 and a molecular formula of C7H8N2O3•HCl .Aplicaciones Científicas De Investigación
Pharmaceutical Applications: Antitumor Activity
DHPMs exhibit potent antitumor properties . They have been studied for their efficacy against various cancer cell lines, including lung, colon, brain, ovary, kidney, prostate, breast tumors, human leukemia, and melanoma . The compound’s ability to inhibit cell proliferation makes it a valuable candidate for developing new anticancer drugs.
Enzyme Inhibition: Acetylcholinesterase Inhibitors
Compounds like 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) . AChE inhibitors are used in the treatment of neurodegenerative diseases like Alzheimer’s, as they can increase the concentration of acetylcholine in the brain, thereby improving nerve impulse transmission.
Direcciones Futuras
The future directions for the use and study of 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride are not specified in the retrieved data. Given its availability for research use , it could be subject to further study in various scientific fields. As with any chemical compound, future directions would likely be guided by the results of rigorous experimental research.
Propiedades
IUPAC Name |
3-(2-oxopyrimidin-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c10-6(11)2-5-9-4-1-3-8-7(9)12;/h1,3-4H,2,5H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDPBFOBSNQKKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1461330.png)






![methyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1461343.png)


![1-[(3-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461348.png)